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molecular formula C16H18Cl2N2O2S B8400311 1-[5-(3,5-Dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-imidazol-1-yl]-propan-2-one

1-[5-(3,5-Dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-imidazol-1-yl]-propan-2-one

Cat. No. B8400311
M. Wt: 373.3 g/mol
InChI Key: ZHOLAGYTYGNVAL-UHFFFAOYSA-N
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Patent
US06147097

Procedure details

Compound I-32 was obtained from 1-acetylmethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (17v) by the same synthetic process as that for Compound I-16 in Example 16 (yield 45%). mp 165-167° C.
Name
1-acetylmethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Example 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:9]([S:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[C:8]([CH:19]([CH3:21])[CH3:20])[N:7]=[C:6]1[CH2:22][O:23]CC1C=CC(OC)=CC=1)(=[O:3])[CH3:2].N(CC1N(CC)C(C(C)C)=C(SC2C=C(F)C=C(F)C=2)N=1)=[N+]=[N-]>>[C:1]([CH2:4][N:5]1[C:9]([S:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[C:8]([CH:19]([CH3:20])[CH3:21])[N:7]=[C:6]1[CH2:22][OH:23])(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetylmethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CN1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)COCC1=CC=C(C=C1)OC
Step Two
Name
Example 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N(C(=C(N1)SC1=CC(=CC(=C1)F)F)C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)CN1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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